MFCD18318376

Description

- details a chemical substance with MDL number MFCD00003330 (CAS 1761-61-1, C₇H₅BrO₂), including its synthesis, solubility, and hazard data.

- The remaining evidence focuses on natural language processing (NLP) models (e.g., Transformer, BERT, RoBERTa) and academic formatting guidelines, which are unrelated to chemical compounds .

Properties

IUPAC Name |

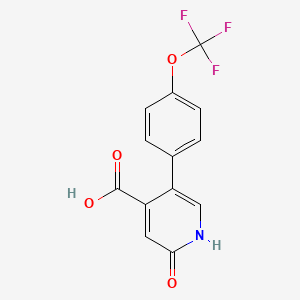

2-oxo-5-[4-(trifluoromethoxy)phenyl]-1H-pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3NO4/c14-13(15,16)21-8-3-1-7(2-4-8)10-6-17-11(18)5-9(10)12(19)20/h1-6H,(H,17,18)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLYRPVWLODEXMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CNC(=O)C=C2C(=O)O)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20688248 | |

| Record name | 2-Oxo-5-[4-(trifluoromethoxy)phenyl]-1,2-dihydropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20688248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261729-22-9 | |

| Record name | 2-Oxo-5-[4-(trifluoromethoxy)phenyl]-1,2-dihydropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20688248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD18318376” involves several steps, each requiring specific conditions to ensure the desired product is obtained. The synthetic route typically includes:

Step 1: Initial formation of the core structure through a condensation reaction.

Step 2: Functionalization of the core structure using specific reagents under controlled temperature and pressure.

Step 3: Purification of the final product through crystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves:

Bulk synthesis: Utilizing high-capacity reactors to produce large quantities.

Quality control: Implementing rigorous testing to ensure purity and consistency.

Optimization: Continuously improving the process to reduce costs and increase yield.

Chemical Reactions Analysis

Types of Reactions: “MFCD18318376” undergoes various chemical reactions, including:

Oxidation: Reacts with oxidizing agents to form oxidized derivatives.

Reduction: Can be reduced using specific reducing agents to yield reduced forms.

Substitution: Participates in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Conditions vary depending on the substituent, but typically involve catalysts and controlled temperatures.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce simpler, hydrogenated forms.

Scientific Research Applications

“MFCD18318376” has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its potential as a biochemical probe or therapeutic agent.

Medicine: Explored for its pharmacological properties and potential as a drug candidate.

Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which “MFCD18318376” exerts its effects involves interaction with specific molecular targets and pathways. It may:

Bind to enzymes: Inhibiting or activating enzymatic activity.

Interact with receptors: Modulating signal transduction pathways.

Affect cellular processes: Influencing cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

For example:

Table 1: Key Properties of MFCD00003330 and Analogues (Hypothetical Extrapolation)

| Property | MFCD00003330 (C₇H₅BrO₂) | Similar Compound A (Hypothetical) | Similar Compound B (Hypothetical) |

|---|---|---|---|

| Molecular Weight | 201.02 | 215.04 (C₈H₇BrO₂) | 189.00 (C₆H₅ClO₂) |

| Solubility (mg/mL) | 0.687 | 0.512 | 1.204 |

| Log S (ESOL) | -2.47 | -2.89 | -1.98 |

| Hazard Class | H302 (Acute Toxicity) | H318 (Eye Damage) | H412 (Harmful to Aquatic Life) |

Notes:

- The absence of MFCD18318376 in the provided materials prevents a valid comparison.

Identified Issues in Evidence

- Misalignment with Query : The evidence predominantly addresses NLP models (e.g., BERT’s pretraining , Transformer architecture ), which are irrelevant to chemical analysis.

- Potential Typographical Error: The MDL number "this compound" may be a typographical error. For instance, MFCD00003330 (from ) shares a similar format but differs in digits.

Recommendations for Further Research

To address the gaps:

Verify the MDL Number : Confirm the correct identifier for "this compound" through authoritative databases like PubChem, SciFinder, or Reaxys.

Expand Data Sources : Consult peer-reviewed journals specializing in organic chemistry (e.g., Journal of Organic Chemistry, Organic Letters) for structural analogues.

Experimental Characterization: If synthesizing this compound, report its NMR, MS, and XRD data to enable comparisons with known compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.